6-bromo-7-methyl-1H-indole-3-carboxylic acid
Overview
Description
6-Bromo-7-methyl-1H-indole-3-carboxylic acid is a brominated derivative of indole, a heterocyclic aromatic organic compound. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-7-methyl-1H-indole-3-carboxylic acid typically involves the bromination of 7-methylindole followed by carboxylation. One common method is the use of bromine in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the bromine atom at the 6-position. Subsequent carboxylation can be achieved using reagents like carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield the corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can result in the formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-bromo-7-methyl-1H-indole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Medicine: The compound's potential medicinal applications include its use in drug discovery and development. Its structural similarity to other biologically active indoles makes it a candidate for the synthesis of new pharmaceuticals.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 6-bromo-7-methyl-1H-indole-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
6-Bromoindole
7-Methylindole
Indole-3-carboxylic acid
Uniqueness: 6-Bromo-7-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other indole derivatives, its bromine and methyl groups provide distinct chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
6-bromo-7-methyl-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-8(11)3-2-6-7(10(13)14)4-12-9(5)6/h2-4,12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKVFOFTJYKTEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C2C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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